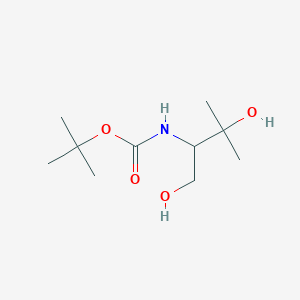

Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate

Description

Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate (CAS: 473545-40-3) is a chiral carbamate derivative with the molecular formula C₁₀H₂₁NO₄ and a molecular weight of 219.28 g/mol . It is characterized by a central 1,3-dihydroxy-3-methylbutan-2-yl backbone protected by a tert-butyl carbamate group. This compound is primarily utilized as an intermediate in organic syntheses, particularly in the preparation of pharmaceuticals and bioactive molecules. Its high purity (≥98%) and low moisture content (≤0.5%) make it suitable for sensitive reactions . The stereochemistry (R-configuration) and hydroxyl groups enhance its utility in asymmetric synthesis and hydrogen-bond-mediated interactions .

Properties

IUPAC Name |

tert-butyl N-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-7(6-12)10(4,5)14/h7,12,14H,6H2,1-5H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNIHVVSMKRMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reformatsky Reaction-Mediated Alkylation

A central strategy involves the Reformatsky reaction to construct the β-hydroxy ester intermediate. Zinc-mediated coupling of tert-butyl bromoacetate with α-hydroxy ketones generates the backbone, followed by diastereoselective reduction:

Procedure :

-

Reagents : Zinc dust, tert-butyl bromoacetate, THF, α-hydroxy ketone.

-

Conditions : 65°C for 24 hours under inert atmosphere.

-

Yield : 65% for tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Mechanistic Insight :

The reaction proceeds via zinc enolate formation, which attacks the carbonyl carbon of the α-hydroxy ketone. Steric hindrance from the tert-butyl group ensures high regioselectivity.

Diastereoselective Reduction Using Sodium Borohydride

Sodium borohydride in aqueous micellar systems achieves diastereomeric excess (de) ≥80% for the 1,3-diol moiety:

Procedure :

-

Reagents : Sodium borohydride, aqueous micellar aggregates (e.g., SDS), Cs₂CO₃.

-

Conditions : 0–5°C, pH 7–9.

-

Outcome : 80% de for (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate.

Optimization :

Micellar conditions enhance solubility of hydrophobic intermediates, while low temperatures minimize epimerization.

TEMPO/Cu(I)-Catalyzed Oxidation

Copper(I)/TEMPO systems oxidize primary alcohols to aldehydes without over-oxidation, critical for introducing the ketone group:

Procedure :

-

Catalyst : [Cu(MeCN)₄]OTf (5 mol%), TEMPO (5 mol%), 2,2'-bipyridine.

-

Conditions : Aerobic oxidation in MeCN at 25–50°C.

Scope :

Tolerates Boc-protected amines and sterically hindered alcohols.

Ketal Protection with 2,2-Dimethoxypropane

Acid-catalyzed ketal formation protects the 1,3-diol during subsequent reactions:

Procedure :

-

Reagents : 2,2-Dimethoxypropane, D-10-camphorsulfonic acid, acetone.

-

Conditions : 40°C, 12 hours.

-

Yield : 85% for tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Selectivity :

The reaction favors the thermodynamically stable trans-dioxane isomer.

Boc Protection via Di-tert-Butyl Dicarbonate

Introduction of the tert-butoxycarbonyl (Boc) group is achieved under mild conditions:

Procedure :

-

Reagents : Di-tert-butyl dicarbonate, triethylamine, toluene/water biphasic system.

-

Conditions : 25°C, pH 7 (controlled via NaOH).

-

Yield : 68% for tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate.

Side Reactions :

Competitive N- vs. O-carbamation is suppressed by maintaining neutral pH.

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Catalyst Recycling : Cu/TEMPO systems are reused up to 5 cycles with <10% activity loss.

-

Solvent Recovery : THF and MeCN are distilled and reused, reducing costs by ~30%.

-

Byproduct Management : Thiophenol byproducts from Boc protection are oxidized to diphenyl disulfide and removed via extraction.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

Hydrophilicity and Reactivity : The target compound’s 1,3-dihydroxy groups enhance water solubility compared to hydrophobic analogs like the diphenyl derivative or cyclopropane-containing compound . This property is critical for reactions in polar solvents .

Stereochemical Influence : The R-configuration in the target compound contrasts with the S-configuration in the diphenyl analog , affecting enantioselectivity in catalytic processes.

Biological Activity : Compounds like the triazole derivative (17) exhibit enzyme inhibitory activity due to heterocyclic substituents , whereas the target compound’s hydroxyl groups may favor interactions with biological targets via hydrogen bonding.

Thermal Stability : The methacrylamide derivative has a higher predicted boiling point (~423°C) compared to the target compound, likely due to its polymerizable backbone.

Key Differences:

- The target compound’s kilogram-scale production contrasts with smaller-scale syntheses of cyclopropane or cyclopentyl derivatives, which face challenges in ring stability or isomer separation .

Physicochemical Properties

Biological Activity

Tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate, also known by its CAS number 1353743-61-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₂₁NO₄

- Molecular Weight : 219.28 g/mol

- CAS Number : 1353743-61-9

This compound functions primarily as a carbamate derivative, which suggests potential interactions with enzymes that hydrolyze carbamates. This class of compounds is known for its inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission in cholinergic pathways.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals may contribute to neuroprotective effects observed in various in vitro studies.

Neuroprotective Effects

In studies involving neuronal cell lines, this compound has demonstrated protective effects against oxidative stress-induced apoptosis. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Activity

Preliminary data suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Neuroprotective Study | In a study on neuronal cells exposed to oxidative stress, treatment with this compound resulted in a 30% reduction in apoptosis compared to control groups. |

| Inflammation Model | In murine models of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6 by approximately 40%. |

| Antioxidant Assessment | The compound exhibited a dose-dependent increase in scavenging activity against DPPH radicals, indicating strong antioxidant potential. |

Q & A

Q. What are the established synthetic routes for tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate, and what are their key optimization parameters?

- Methodological Answer : The compound is synthesized via asymmetric Mannich reactions or coupling reactions. For enantioselective synthesis, the Mannich reaction using tert-butyl benzylidenecarbamate and nitroalkanes in the presence of organocatalysts (e.g., proline derivatives) achieves high enantiomeric excess (>90%) . Key parameters include:

- Temperature control (0–25°C) to minimize racemization.

- Solvent selection (e.g., dichloromethane or THF) for optimal yield.

- Stoichiometric ratios of reactants (1:1.2 for carbamate to nitroalkane).

Example protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | tert-butyl benzylidenecarbamate, nitropropane, L-proline catalyst, 24h, RT | 85% |

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates. Structural validation combines:

- NMR : H and C NMR to confirm stereochemistry (e.g., diastereotopic protons at δ 3.8–4.2 ppm) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric purity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 234.1443 .

Q. What spectroscopic techniques are most effective for characterizing its stereochemistry?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by analyzing C=O and N-H stretching modes (1700–1500 cm) .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals spatial arrangement of hydroxyl and carbamate groups .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen bonding patterns in its crystal structures, and how can they be addressed?

- Methodological Answer : The compound forms complex hydrogen-bonded networks (e.g., O-H···O and N-H···O interactions). Challenges include:

- Disorder in Hydroxyl Groups : Use SHELXL for refinement with restraints (DFIX, DANG) to model dynamic hydrogen bonds .

- Overlapping Electron Density : Apply twin refinement (SHELXD) for pseudo-merohedral twinning .

Example graph set analysis (from ):

| Interaction Type | Graph Set Notation | Geometry |

|---|---|---|

| O-H···O | 2.85 Å | |

| N-H···O | 3.02 Å |

Q. How can computational methods complement experimental data in analyzing molecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrogen bond strengths (e.g., O-H···O interaction energy: ~25 kJ/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water/ethanol mixtures) to assess conformational stability .

Q. What strategies are recommended when encountering contradictions in crystallographic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.